molecular formula C18H11FN2OS B604521 (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile CAS No. 328071-33-6

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Cat. No.: B604521
CAS No.: 328071-33-6
M. Wt: 322.4g/mol
InChI Key: XJTVQDUUEMDNTM-NTEUORMPSA-N
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Description

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a synthetic organic compound characterized by the presence of a thiazole ring, a fluorophenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of quinones from the hydroxyphenyl group.

    Reduction: Formation of primary amines from the nitrile group.

    Substitution: Introduction of various substituents onto the fluorophenyl ring.

Scientific Research Applications

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
  • (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
  • (E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Uniqueness

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2OS/c19-15-5-3-13(4-6-15)17-11-23-18(21-17)14(10-20)9-12-1-7-16(22)8-2-12/h1-9,11,22H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTVQDUUEMDNTM-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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